2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl 4-methylbenzenesulfonate
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Overview
Description
2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of two chlorophenyl groups and a 4-methylbenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl 4-methylbenzenesulfonate typically involves the reaction of 2-(2-chlorophenyl)-2-(4-chlorophenyl)ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethanol+4-methylbenzenesulfonyl chloride→2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl 4-methylbenzenesulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions and optimize the reaction parameters for higher yields.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.
Oxidation: The chlorophenyl groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Scientific Research Applications
2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl 4-methylbenzenesulfonate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethanol
- 4-Methylbenzenesulfonyl chloride
- 2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl acetate
Uniqueness
2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl 4-methylbenzenesulfonate is unique due to the presence of both chlorophenyl groups and the 4-methylbenzenesulfonate group This combination imparts specific chemical properties and reactivity that distinguish it from other similar compounds
Properties
CAS No. |
18164-53-9 |
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Molecular Formula |
C21H18Cl2O3S |
Molecular Weight |
421.3 g/mol |
IUPAC Name |
[2-(2-chlorophenyl)-2-(4-chlorophenyl)ethyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H18Cl2O3S/c1-15-6-12-18(13-7-15)27(24,25)26-14-20(16-8-10-17(22)11-9-16)19-4-2-3-5-21(19)23/h2-13,20H,14H2,1H3 |
InChI Key |
RHORZYHFLYVMIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C2=CC=C(C=C2)Cl)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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